3-Methyl-cyclohexanecarboxylic acid methyl ester

Description

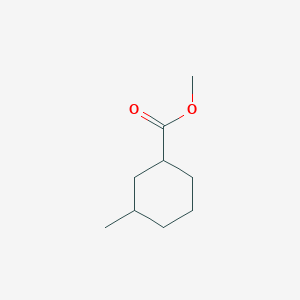

3-Methyl-cyclohexanecarboxylic acid methyl ester (C9H16O2) is a cyclohexane derivative featuring a carboxylic acid methyl ester group and a methyl substituent at the 3-position of the cyclohexane ring. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its structural versatility and stability. Its molecular weight is 156.22 g/mol, and its stereochemistry (if defined) can influence reactivity and physical properties.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-methylcyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-7-4-3-5-8(6-7)9(10)11-2/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZWUAFNPBYDLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101288062 | |

| Record name | Methyl 3-methylcyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101288062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72903-23-2, 7605-52-9 | |

| Record name | Methyl 3-methylcyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72903-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-methylcyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101288062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-cyclohexanecarboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction mass of methyl rel-(1R,3R)-3-methylcyclohexanecarboxylate and methyl rel-(1R,3S)-3-methylcyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.249.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-cyclohexanecarboxylic acid methyl ester can be synthesized through the esterification of 3-Methyl-cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In industrial settings, the production of 3-Methyl-cyclohexanecarboxylic acid methyl ester may involve continuous flow processes where the reactants are mixed and heated in a reactor. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-cyclohexanecarboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 3-Methyl-cyclohexanecarboxylic acid.

Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can react with the ester under basic or acidic conditions.

Major Products Formed

Oxidation: 3-Methyl-cyclohexanecarboxylic acid.

Reduction: 3-Methyl-cyclohexanol.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Medicinal Chemistry

3-Methyl-cyclohexanecarboxylic acid methyl ester has garnered attention in medicinal chemistry due to its potential as a precursor for bioactive compounds. Its structural features allow for modifications that can lead to the synthesis of new therapeutic agents.

- Drug Development : The compound's ability to serve as an intermediate in the synthesis of pharmaceuticals makes it a valuable asset in drug discovery. Its derivatives may exhibit specific biological activities, contributing to the development of new drugs targeting various diseases.

Organic Synthesis

In organic chemistry, 3-Methyl-cyclohexanecarboxylic acid methyl ester is utilized as a building block for the synthesis of more complex molecules.

- Synthesis of Complex Molecules : The compound is involved in various chemical reactions such as oxidation, reduction, and substitution. For instance:

- Oxidation : It can be oxidized to form ketones or carboxylic acids using reagents like potassium permanganate.

- Reduction : Reduction reactions can yield corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

- Substitution : The ester group can undergo nucleophilic substitution reactions, making it versatile for further functionalization.

Biological Research

3-Methyl-cyclohexanecarboxylic acid methyl ester also plays a significant role in biological studies.

- Model Compound for Metabolism Studies : Researchers use this compound to investigate enzyme-catalyzed reactions such as esterification and hydrolysis. It helps in understanding the metabolic pathways involving esters in living organisms .

Industrial Applications

The compound is employed in various industrial sectors, particularly in the production of fragrances and flavors.

- Fragrance and Flavor Industry : Due to its pleasant olfactory properties, 3-Methyl-cyclohexanecarboxylic acid methyl ester is used in formulating perfumes and flavoring agents. The ester functional group contributes to its desirable scent characteristics.

Analytical Applications

The compound's analytical applications are notable, particularly in chromatography.

- HPLC Analysis : It can be effectively separated and analyzed using high-performance liquid chromatography (HPLC). This method allows for the identification and quantification of impurities, making it useful for quality control in pharmaceutical and chemical manufacturing .

Case Study 1: Drug Development

A study highlighted the synthesis of derivatives from 3-Methyl-cyclohexanecarboxylic acid methyl ester that exhibited promising anti-inflammatory properties. These derivatives were evaluated for their efficacy against specific targets, demonstrating the compound's potential in developing new anti-inflammatory drugs.

Research investigating volatile organic compounds (VOCs) found that esters derived from cyclohexanecarboxylic acid were present at increased levels in patients with irritable bowel syndrome (IBS). This suggests that such compounds could serve as biomarkers for gastrointestinal disorders .

Mechanism of Action

The mechanism of action of 3-Methyl-cyclohexanecarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical reactions . The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Methyl Cyclohexanecarboxylate

- Formula : C8H14O2

- Molecular Weight : 142.20 g/mol

- Key Features : Lacks the 3-methyl substituent, resulting in lower steric hindrance and higher flexibility. Commonly used as a solvent or intermediate in esterification reactions.

3-(Methoxycarbonyl)cyclohexanecarboxylic Acid

- Formula : C9H14O4

- Molecular Weight : 186.21 g/mol

- Key Features : Contains both a methyl ester and a free carboxylic acid group, making it more polar and reactive in acid-base reactions.

(S)-3-Oxo-cyclopentanecarboxylic Acid Methyl Ester

- Formula : C7H10O3

- Molecular Weight : 142.15 g/mol

- Key Features : A cyclopentane derivative with a ketone group, enhancing electrophilic reactivity compared to the saturated cyclohexane backbone of the target compound.

3-Cyclohexene-1-carboxylic Acid Methyl Ester

Comparative Analysis of Physical and Chemical Properties

Reactivity and Functional Group Comparisons

Ester Hydrolysis :

Thermal Stability :

Stereochemical Influence :

- Defined stereocenters (e.g., in (S)-3-oxo-cyclopentanecarboxylate) enable enantioselective applications, whereas the target compound’s undefined stereochemistry limits such uses.

Biological Activity

3-Methyl-cyclohexanecarboxylic acid methyl ester (M3MC) is an organic compound with notable biological activities. Its structure, characterized by a cyclohexane ring with a methyl group and an ester functional group, positions it as an interesting candidate for various biological and industrial applications. This article delves into its biological activity, synthesis, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C9H16O2

- Molecular Weight : 156.22 g/mol

- Structural Formula : 3-Methyl-cyclohexanecarboxylic acid methyl ester

Synthesis

The synthesis of M3MC typically involves the esterification of 3-methyl-cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. This reaction is often performed under reflux conditions to ensure complete conversion to the ester .

The biological activity of M3MC is primarily attributed to its interaction with specific molecular targets in biological systems. The compound can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. This hydrolysis is crucial for its metabolism and biological effects .

Toxicological Studies

Recent studies have indicated that M3MC exhibits both irritative properties and low toxicity levels:

- Skin and Eye Irritation : M3MC has been shown to cause irritation upon contact with skin and eyes .

- Acute Toxicity : In oral toxicity studies, doses of 2000 mg/kg resulted in clinical signs of toxicity in animal models, while lower doses (150 mg/kg) established a No Observed Adverse Effect Level (NOAEL) .

Case Studies and Applications

- Medicinal Chemistry : M3MC has potential applications in drug development due to its structural features that allow for the synthesis of bioactive molecules. Its derivatives are being explored for therapeutic properties, particularly in the context of enzyme-catalyzed reactions .

- Volatile Organic Compounds in Health Studies : Research has identified increased levels of esters, including those derived from cyclohexanecarboxylic acid, in fecal samples from patients with irritable bowel syndrome (IBS). This suggests a potential link between these compounds and gastrointestinal health .

- Endocrine Activity : Preliminary assessments indicate that M3MC may exhibit endocrine activity, although further studies are needed to elucidate its effects on hormonal pathways .

Comparative Analysis

To better understand M3MC's biological activity, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Trans-3-Methyl-cyclohexanecarboxylic Acid | Trans-3-Methyl-cyclohexanecarboxylic Acid | Similar metabolic pathway; used in organic synthesis |

| Cis-3-Methyl-cyclohexanecarboxylic Acid Methyl Ester | Cis-3-Methyl-cyclohexanecarboxylic Acid Methyl Ester | Different stereochemistry affects biological interactions |

| Cyclohexanecarboxylic Acid Methyl Ester | Cyclohexanecarboxylic Acid Methyl Ester | Lacks methyl group; different pharmacokinetic properties |

Q & A

Basic Questions

Q. What are the standard methods for synthesizing 3-methyl-cyclohexanecarboxylic acid methyl ester?

- Methodological Answer : The ester can be synthesized via acid-catalyzed esterification of 3-methyl-cyclohexanecarboxylic acid with methanol. A typical protocol involves refluxing the carboxylic acid with methanol in the presence of a catalytic amount of sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction progress is monitored by thin-layer chromatography (TLC), and the product is isolated via fractional distillation or column chromatography. For analogs like methyl cyclohexanecarboxylate, similar esterification strategies are employed, adjusting reaction times and catalysts based on steric hindrance from the methyl substituent .

Q. Which analytical techniques are recommended for assessing the purity of this ester?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for purity analysis. Use a polar capillary column (e.g., SP™-2560 or Omegawax®) to resolve methyl ester derivatives. Derivatization with agents like BSTFA may enhance volatility for GC analysis. Additionally, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while Karl Fischer titration quantifies residual water in hygroscopic samples .

Q. How should researchers purify 3-methyl-cyclohexanecarboxylic acid methyl ester post-synthesis?

- Methodological Answer : Purification typically involves fractional distillation under reduced pressure to separate the ester from unreacted starting materials. For higher purity, silica gel column chromatography with a hexane/ethyl acetate gradient elution system is effective. Storage at -20°C in airtight containers prevents degradation, as demonstrated for structurally related esters .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. MS) be resolved for this compound?

- Methodological Answer : Contradictions often arise from impurities or stereochemical ambiguities. X-ray crystallography using the SHELX suite provides definitive structural confirmation, resolving regiochemical or stereochemical uncertainties. For instance, SHELXL refines crystallographic data to validate bond angles and torsional strains caused by the 3-methyl group . Computational tools (e.g., DFT calculations) can also model NMR chemical shifts to cross-validate experimental data .

Q. What strategies optimize reaction conditions for synthesizing sterically hindered derivatives of this ester?

- Methodological Answer : Steric effects from the 3-methyl group can slow esterification. Optimize by using bulkier alcohols (e.g., isopropanol) to reduce steric hindrance or switch to Mitsunobu conditions (e.g., DIAD/TPP) for milder activation. Reaction kinetics studies using in-situ FTIR or Raman spectroscopy help identify rate-limiting steps, enabling temperature or solvent adjustments .

Q. How does the methyl substituent influence the compound’s reactivity in catalytic hydrogenation or oxidation?

- Methodological Answer : The 3-methyl group introduces steric hindrance, reducing accessibility to catalytic sites. For hydrogenation, use high-pressure conditions with PtO₂ or Pd/C to overcome steric barriers. In oxidation reactions (e.g., epoxidation), steric shielding by the methyl group may necessitate stronger oxidizing agents like m-CPBA. Computational modeling (e.g., molecular docking) predicts interaction sites and guides catalyst selection .

Data Analysis & Application Questions

Q. What role does this ester play in studying enzymatic or receptor interactions?

- Methodological Answer : As a methyl ester, it serves as a substrate analog for lipases or esterases. Enzyme kinetics assays (e.g., spectrophotometric monitoring of hydrolysis) quantify catalytic efficiency. For receptor studies, radiolabeled analogs (³H or ¹⁴C) are synthesized to assess binding affinities via competitive displacement assays .

Q. How can researchers resolve co-elution issues in GC analysis of methyl ester mixtures?

- Methodological Answer : Co-elution is mitigated using two-dimensional GC (GC×GC) with orthogonal column phases (e.g., polar/non-polar). For standard GC, optimize temperature ramps and employ retention index libraries (e.g., NIST) for peak identification. Internal standards (e.g., methyl heptadecanoate) improve quantification accuracy in complex matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.